6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid
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Overview
Description
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic organic compound known for its potent biological activities. It belongs to the class of chromene derivatives, which are characterized by a benzopyran structure. This compound has garnered significant interest in medicinal chemistry due to its selective agonistic activity towards the orphan G protein-coupled receptor GPR35 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid typically involves multiple steps, starting from readily available precursorsThe final step involves the formation of the carboxylic acid group under acidic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as azides or thiols .
Scientific Research Applications
6-bromo-8-(4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate the biological functions of GPR35 and its role in various physiological processes.
Medicine: Due to its selective agonistic activity towards GPR35, it is explored as a potential therapeutic agent for diseases where GPR35 is implicated, such as inflammatory and metabolic disorders.
Industry: The compound’s unique chemical properties make it valuable in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-bromo-8-(4-methoxybenzam
Properties
CAS No. |
1443367-20-1 |
---|---|
Molecular Formula |
C18H12BrNO6 |
Molecular Weight |
418.2 |
Purity |
95 |
Origin of Product |
United States |
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